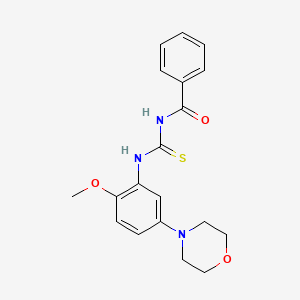

N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide

Descripción

Propiedades

IUPAC Name |

N-[(2-methoxy-5-morpholin-4-ylphenyl)carbamothioyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-24-17-8-7-15(22-9-11-25-12-10-22)13-16(17)20-19(26)21-18(23)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H2,20,21,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXXRNJSZBKREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCOCC2)NC(=S)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201161201 | |

| Record name | N-[[[2-Methoxy-5-(4-morpholinyl)phenyl]amino]thioxomethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383870-86-8 | |

| Record name | N-[[[2-Methoxy-5-(4-morpholinyl)phenyl]amino]thioxomethyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383870-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[[[2-Methoxy-5-(4-morpholinyl)phenyl]amino]thioxomethyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201161201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide typically involves the reaction of 2-methoxy-5-morpholinophenyl isothiocyanate with benzoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .

Análisis De Reacciones Químicas

N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide has several applications in scientific research, including:

Mecanismo De Acción

The mechanism of action of N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, leading to the disruption of cellular processes . The exact molecular targets and pathways are still under investigation, but it is thought to involve the modulation of signaling pathways related to cell growth and apoptosis .

Comparación Con Compuestos Similares

Methoxy and Morpholine vs. Other Substituents

- N-(2-Hydroxy-5-Methylphenyl)-2-Methoxybenzamide (): Substituents: 2-methoxy, 5-methyl, and hydroxyl groups. Implications: Increased polarity may affect membrane permeability, as seen in other hydroxylated benzamides .

- N-(2-Amino-5-Chlorophenyl)-2-Methoxybenzamide (): Substituents: 2-methoxy, 5-chloro, and amino groups. Key Difference: The amino group introduces basicity, while chlorine enhances lipophilicity. Implications: Chlorine substituents often improve metabolic stability, as observed in related cytotoxic benzamides .

Morpholine vs. Heterocyclic Moieties

- N-Phenylcarbamoyl Benzamide Derivatives (): Substituents: Carbamoyl (-NH-C(=O)-) instead of carbamothioyl (-NH-C(=S)-). Key Difference: The thiocarbonyl group in the target compound may enhance metal-binding affinity compared to carbonyl analogs. Implications: Thiourea derivatives are known to inhibit kinases and proteases via chelation .

Functional Group Comparisons: Carbamothioyl vs. Other Linkers

Carbamothioyl vs. Carbamoyl

- N-(Bis(4-Methoxybenzyl)Carbamothioyl)Benzamide (): Structure: Features a carbamothioyl group with bis(4-methoxybenzyl) substitution. Synthesis: Achieved via benzoylisothiocyanate coupling, yielding 95% efficiency .

HAT (Histone Acetyltransferase) Modulation

- Cyanobenzamide Derivatives (): Activity: Inhibit p300 HAT with cell permeability comparable to anacardic acid.

Cytotoxicity and Anticancer Potential

Actividad Biológica

N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide, with the molecular formula and a molecular weight of 371.45 g/mol, is a compound under investigation for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, exploring its mechanisms, comparisons with similar compounds, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. This activity is believed to stem from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways within microbial cells. Preliminary studies have shown effective inhibition against various strains of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Potential

The compound has also been evaluated for anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of specific enzymes that are crucial for cancer cell proliferation and survival.

The proposed mechanism of action involves the compound's interaction with molecular targets within cells. It is thought to inhibit certain enzymes or proteins, disrupting essential cellular processes. For example, it may interfere with signaling pathways that promote cell division or survival, leading to increased apoptosis in cancer cells.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other thiourea derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-phenyl-N’-[2-methoxy-5-(4-morpholinyl)phenyl]thiourea | Structure | Similar antimicrobial properties |

| N-benzoyl-N’-[2-methoxy-5-(4-piperidinyl)phenyl]thiourea | Structure | Enhanced anticancer activity |

These compounds share similar chemical frameworks but may exhibit different biological activities due to variations in their substituents.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating its potential as a therapeutic agent in combating resistant bacterial infections.

Case Study 2: Anticancer Activity

In a separate investigation focusing on its anticancer properties, this compound was tested on human breast cancer cell lines (MCF-7). The compound showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, confirming its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-methoxy-5-morpholinophenylcarbamothioyl)benzamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step routes starting with carbamothioyl intermediate formation via thiourea derivatives. Key steps include:

- Coupling 2-methoxy-5-morpholinoaniline with benzoyl isothiocyanate under inert atmosphere (N₂/Ar) in dry dichloromethane or THF.

- Temperature control (0–5°C during exothermic steps) to minimize side reactions.

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

- Optimization : Adjust solvent polarity, catalyst loading (e.g., DMAP for acylations), and reaction time to improve yield (>70%) and purity (>95% by HPLC).

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Structural elucidation :

- X-ray crystallography (using SHELXL for refinement) to resolve bond lengths/angles and confirm intramolecular H-bonding (e.g., N–H···S interactions) .

- FT-IR for thiourea C=S stretching (~1250 cm⁻¹) and amide N–H (~3300 cm⁻¹).

- Purity assessment :

- HPLC-UV/HRMS (ESI+) for molecular ion validation (e.g., [M+H]⁺ at m/z 442.15).

- ¹H/¹³C NMR in DMSO-d₆ to verify substituent integration and absence of unreacted precursors .

Q. How can researchers evaluate the compound’s potential biological activity?

- Methodology :

- Enzyme inhibition assays : Dose-dependent testing against target enzymes (e.g., proteases or kinases) using fluorescence-based or colorimetric substrates. IC₅₀ values derived from nonlinear regression .

- Molecular docking (AutoDock Vina) to predict binding modes to active sites, validated by MD simulations for stability .

Advanced Research Questions

Q. How do computational studies (DFT, Hirshfeld analysis) enhance understanding of this compound’s electronic and intermolecular interactions?

- DFT calculations :

- Perform at B3LYP/6-311G(d,p) level to optimize geometry and compare with X-ray data (RMSD <0.02 Å). Analyze frontier orbitals (HOMO-LUMO gap ~4.5 eV) for reactivity insights .

- Hirshfeld surfaces :

- Quantify intermolecular contacts (e.g., H···O, H···π) using CrystalExplorer. Energy framework analysis identifies dominant dispersion forces stabilizing the crystal lattice .

Q. What strategies resolve contradictions between experimental crystallographic data and computational predictions?

- Validation tools :

- Cross-check refinement results (SHELXL vs OLEX2) and validate hydrogen bonding via PLATON.

- Compare experimental vs DFT-calculated torsion angles; discrepancies >5° may indicate dynamic effects or crystal packing influences .

- Data reconciliation : Use WinGX to reanalyze diffraction data, ensuring proper absorption correction and outlier rejection .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- SAR approaches :

- Synthesize derivatives with modified substituents (e.g., replacing morpholine with piperazine) and test against target enzymes.

- Correlate electronic parameters (Hammett σ) with IC₅₀ to identify electron-withdrawing/donating groups enhancing binding .

- In vitro validation :

- Dose-response curves and selectivity profiling against related enzymes to minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.